molecular formula C8H8ClN3 B13193705 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine

4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine

Cat. No.: B13193705
M. Wt: 181.62 g/mol
InChI Key: LYZOHBRNJHARQU-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine (CAS 1314920-11-0) is a high-value chemical building block with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . This compound features a chloro substituent, which makes it a versatile synthetic intermediate for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships in medicinal chemistry . As a member of the pyrazolo[1,5-a]pyrazine family, a class of nitrogen-containing heterocycles, this scaffold is of significant interest in drug discovery . Researchers value this compound for constructing more complex molecules aimed at modulating key biological targets. Pyrazine and fused pyrazine derivatives are frequently investigated for their diverse pharmacological potential, serving as core structures in the development of novel therapeutic agents . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling information. The compound carries warning GHS pictograms and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-2-ethylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-7-8(9)10-3-4-12(7)11-6/h3-5H,2H2,1H3

InChI Key

LYZOHBRNJHARQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CN=C(C2=C1)Cl

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Chloro 2 Ethylpyrazolo 1,5 a Pyrazine and Its Structural Analogues

Retrosynthetic Analysis of the Pyrazolo[1,5-a]pyrazine (B3255129) Core

A retrosynthetic analysis of the pyrazolo[1,5-a]pyrazine core reveals that the most logical disconnection points are the bonds formed during the final ring-closing step. This typically involves breaking the pyrazine (B50134) ring, leading back to a substituted 5-aminopyrazole precursor. This aminopyrazole is a key building block, which can be further disconnected to simpler, commercially available starting materials. The substituents on the final compound, such as the chloro and ethyl groups, can be envisioned as being introduced either on the aminopyrazole precursor or through functionalization of the assembled pyrazolo[1,5-a]pyrazine core.

Classical and Contemporary Synthetic Routes to Pyrazolo[1,5-a]pyrazine Derivatives

The construction of the pyrazolo[1,5-a]pyrazine ring system and its analogues is predominantly achieved through the reaction of 5-aminopyrazoles with various 1,3-bielectrophilic partners. nih.gov

Cyclocondensation Reactions from 5-Aminopyrazoles with 1,3-Biselectrophilic Compounds

A widely employed and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core, a close structural analogue, is the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govbeilstein-journals.org This strategy is also applicable to the synthesis of pyrazolo[1,5-a]pyrazines. Common 1,3-biselectrophiles include β-dicarbonyls, β-enaminones, and β-ketonitriles. nih.govbeilstein-journals.orgnih.gov The reaction proceeds through an initial condensation of the amino group of the pyrazole (B372694) with one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. The choice of the 1,3-biselectrophile allows for the introduction of various substituents onto the newly formed pyrazine ring. For instance, the use of an appropriately substituted β-dicarbonyl compound can directly lead to the desired substitution pattern on the pyrazolo[1,5-a]pyrazine product.

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

5-Aminopyrazole Derivative 1,3-Biselectrophile Product Reference
5-aminopyrazole 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones 7-trifluoromethylpyrazolo[1,5-a]pyrimidine beilstein-journals.org
5-amino-3-methylpyrazole 1,3,5-trisubstituted pentane-1,5-diones Substituted pyrazolo[1,5-a]pyrimidines beilstein-journals.org

Functionalization Strategies: Introduction of Halogen and Alkyl Substituents

The introduction of halogen and alkyl groups, such as the chloro and ethyl substituents in 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine, can be achieved at different stages of the synthesis. Halogenation, particularly chlorination, is often accomplished by treating the pyrazolo[1,5-a]pyrazin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comheteroletters.org Other halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can also be used for the halogenation of pyrazolo[1,5-a]pyrimidines. researchgate.net Alkyl groups can be introduced on the pyrazole ring of the starting 5-aminopyrazole or through subsequent functionalization of the pyrazolo[1,5-a]pyrazine core, for example, via cross-coupling reactions if a suitable handle is present. researchgate.net

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyrazines in a single step from three or more starting materials. distantreader.orgresearchgate.net This strategy is advantageous due to its high atom economy, simplified purification procedures, and the ability to generate diverse libraries of compounds. nih.govdistantreader.org For instance, a three-component reaction involving a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound can directly yield highly substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, also provides an effective route to the target compounds.

Exploration of Green Chemistry Principles in Pyrazolo[1,5-a]pyrazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. mdpi.combeilstein-journals.org The application of microwave irradiation to the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocycles has been shown to significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govmdpi.com This technique is particularly effective for cyclocondensation and multi-component reactions. nih.govmdpi.com

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. mdpi.comrsc.orggalchimia.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comgalchimia.com This technology is well-suited for the synthesis of pyrazolo-fused scaffolds, enabling the development of more efficient and sustainable manufacturing processes. mdpi.com

Solvent-Free and Ultrasound-Promoted Methodologies

In alignment with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for heterocyclic compounds, including structural analogues of this compound. These methodologies focus on minimizing or eliminating the use of hazardous organic solvents and reducing energy consumption. Ultrasound irradiation has emerged as a powerful tool in this domain, often leading to dramatically reduced reaction times, milder conditions, and improved product yields. researchgate.netsemanticscholar.org

Ultrasound-promoted synthesis of pyrazolo[1,5-a]pyrimidines, which are close structural analogues of pyrazolo[1,5-a]pyrazines, has been shown to be highly efficient. researchgate.net One notable method involves the cyclocondensation reaction between 3-amino-5-methyl-1H-pyrazole and various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. researchgate.net When conducted under ultrasonic irradiation in ethanol (B145695), the reaction time was reduced to a mere 5 minutes, producing the desired pyrazolo[1,5-a]pyrimidine products in satisfactory yields ranging from 61-98%. researchgate.net This represents a significant improvement over conventional heating methods, which often require several hours. researchgate.net The advantages of this sonochemical method include a simple procedure, an easy work-up, and mild reaction conditions. researchgate.net

Further research has demonstrated the versatility of ultrasound-assisted synthesis for this class of compounds. Various catalysts and media have been successfully employed, highlighting the robustness of the technique. For instance, the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines has been achieved using aqueous potassium hydrogen sulphate (KHSO4) under ultrasound irradiation. Another approach utilized a mild acid as a catalyst in an aqueous ethanol medium for the reaction between a carboxylate-substituted 3-aminopyrazole (B16455) and formylated active proton compounds. These green synthetic routes underscore the potential for developing more sustainable pathways for related heterocyclic systems.

The following table summarizes representative findings in the ultrasound-promoted synthesis of pyrazolo[1,5-a]pyrimidine analogues.

ReactantsConditionsReaction TimeYieldReference
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + 3-amino-5-methyl-1H-pyrazoleUltrasound (20% amplitude), EtOH, 75°C5 min61-98% researchgate.net
Aminopyrazole + Formylated active proton compoundsUltrasound, KHSO4, Aqueous mediaNot SpecifiedHigh Yields researchgate.net
Carboxylate substituted-3-aminopyrazole + Formylated active proton compoundsUltrasound, Mild acid catalyst, Aqueous EtOHNot SpecifiedGood Yields eurekaselect.com

Solvent-free, or neat, reaction conditions represent another cornerstone of green synthetic chemistry. The synthesis of pyrazolo[1,5-a]pyrimidines and related azolo-fused pyrimidines has been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation or simple heating. These methods offer significant environmental and economic advantages by eliminating the need for potentially toxic and difficult-to-recycle organic solvents. While specific examples for the solvent-free synthesis of this compound are not extensively detailed, the successful application of these principles to its analogues suggests a promising avenue for future synthetic development.

Stereoselective Synthesis and Enantiopure Pyrazolo[1,5-a]pyrazine Derivatization

The concept of stereoselectivity is crucial in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. For the pyrazolo[1,5-a]pyrazine scaffold, stereocenters can be introduced, for instance, by the reduction of the pyrazine ring, which converts the planar aromatic system into a non-planar, saturated, or partially saturated ring. This transformation can lead to the formation of geometric isomers (e.g., cis/trans or syn/anti).

While specific research on the stereoselective synthesis of this compound is not widely documented, studies on its structural analogues provide valuable insights into the possibilities. For example, the dearomatization of the pyrimidine (B1678525) ring in 5,7-disubstituted pyrazolo[1,5-a]pyrimidines via reduction has been investigated. mdpi.com The reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with sodium borohydride (B1222165) was found to produce a mixture of stereoisomers. mdpi.com This reaction creates two chiral centers at the C5 and C7 positions, resulting in the formation of both syn- and anti-configured isomers. mdpi.com

The formation of these isomers highlights the potential for stereochemical diversity within this heterocyclic family. The syn- and anti-isomers possess distinct three-dimensional structures, which can significantly influence their interaction with biological targets. NMR studies have confirmed that the bicyclic core in the syn-configuration is conformationally stable, whereas the trans-(or anti)-configuration is a more conformationally labile system. mdpi.com

Parent CompoundReactionProductsStereochemical OutcomeReference
5,7-dimethylpyrazolo[1,5-a]pyrimidineReduction (Dearomatization)4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidineFormation of syn and anti geometric isomers mdpi.com

The development of methodologies to selectively synthesize a single desired stereoisomer (stereoselective synthesis) or to produce enantiomerically pure compounds (enantiopure derivatization) is a key objective in modern organic synthesis. Although the formation of stereoisomers has been demonstrated for the pyrazolo[1,5-a]pyrimidine core, methodologies specifically designed to achieve high stereoselectivity or enantiopurity for this compound itself are not yet extensively reported. The principles demonstrated with its analogues, however, establish a clear precedent and a foundation for future research in this area.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Ethylpyrazolo 1,5 a Pyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise connectivity and regioselectivity of 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazolo[1,5-a]pyrazine (B3255129) core and the protons of the ethyl substituent. The aromatic region would likely display signals for the protons on the pyrazine (B50134) and pyrazole (B372694) rings. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the heterocyclic system. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum would show distinct resonances for the carbons of the fused heterocyclic rings and the ethyl group. The carbon atom attached to the chlorine atom is expected to be significantly deshielded. The chemical shifts of the other ring carbons would provide insight into the electronic distribution within the pyrazolo[1,5-a]pyrazine system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH 7.5 - 8.5 d, s Varies
-CH₂- (ethyl) ~2.8 q ~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-Cl 145 - 155
Aromatic C 110 - 150
-CH₂- (ethyl) 20 - 30

To definitively establish the structure and assign all proton and carbon signals, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the ethyl group (correlation between -CH₂- and -CH₃) and any couplings between the aromatic protons on the pyrazolo[1,5-a]pyrazine core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the protonated aromatic carbons and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the position of the ethyl and chloro substituents on the pyrazolo[1,5-a]pyrazine framework by observing correlations between the protons of the ethyl group and the carbons of the heterocyclic rings, as well as correlations from aromatic protons to substituted and non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in confirming the regiochemistry and observing through-space interactions between the protons of the ethyl group and nearby protons on the heterocyclic core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₈H₈ClN₃). The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group, the chlorine atom, and fragmentation of the heterocyclic rings. The analysis of these fragmentation pathways can help to confirm the connectivity of the substituents and the stability of the pyrazolo[1,5-a]pyrazine core. Common fragmentation patterns for related nitrogen-containing heterocycles often involve the loss of small neutral molecules such as HCN or N₂.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
181/183 [M]⁺
152/154 [M - C₂H₅]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

The IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the C-H bonds in the ethyl group would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the double bonds within the pyrazolo[1,5-a]pyrazine ring system would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the heterocyclic rings would produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific structure of the molecule.

Table 4: Predicted Characteristic IR and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
C=N / C=C stretch 1400 - 1650

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure and offering deep insights into its conformational preferences and intermolecular interactions within the crystal lattice.

While this compound is a known compound, a detailed search of the Cambridge Structural Database (CSD) and broader scientific literature did not yield publicly available single-crystal X-ray diffraction data for this specific molecule at present. However, crystallographic studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold and other fused pyrazine systems have been reported, offering valuable insights into the likely structural characteristics of this class of compounds. nih.govontosight.ai These studies consistently demonstrate the tendency of such fused N-heterocyclic systems to form well-ordered crystals, allowing for detailed analysis of their supramolecular chemistry. nih.gov

Analysis of related pyrazolo[1,5-a]pyrimidine derivatives reveals that the fused ring system is typically planar. researchgate.net The crystal packing of these molecules is often governed by a combination of weak intermolecular forces, including π–π stacking interactions between the aromatic rings and various hydrogen bonds. researchgate.net For instance, in the structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, researchers identified key intermolecular interactions involving the pyrimidine (B1678525) nitrogen and chlorine atoms (N⋯Cl), as well as π–π interactions between adjacent pyrazole rings, which stabilize the crystal structure. researchgate.net

Similarly, studies on other fused pyrazine derivatives, such as furazano[3,4-e] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazines, have utilized single-crystal X-ray diffraction to confirm their tricyclic structures and analyze packing motifs. acs.org These analyses are crucial for understanding the relationship between molecular structure and material properties like crystal density and thermal stability. acs.org

For a hypothetical crystal structure of a pyrazolo[1,5-a]pyrazine derivative, X-ray diffraction would provide the fundamental crystallographic data detailed in the tables below. Table 1 outlines the typical crystal data and structure refinement parameters obtained, while Table 2 provides examples of key intramolecular measurements.

Table 1. Illustrative Crystal Data and Structure Refinement Parameters for a Pyrazolo[1,5-a]pyrazine Derivative. (Note: This data is representative and not from an actual analysis of the subject compound).
ParameterValue
Empirical formulaC₈H₈ClN₃
Formula weight181.62
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.456(5)
β (°)109.34(2)
Volume (ų)939.8(7)
Z4
Calculated density (g/cm³)1.285
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Table 2. Selected Bond Lengths and Angles for a Representative Pyrazolo[1,5-a]pyrazine Core Structure. (Note: Data is illustrative).
Bond Lengths (Å)Bond Angles (°)
AtomsLengthAtomsAngle
N1-N21.375(2)C3-N2-N1105.2(1)
N2-C31.331(3)C8-N1-N2112.8(1)
C4-Cl11.742(2)N5-C4-C8118.5(2)
C6-C71.389(3)C7-N6-C5116.9(2)
C2-C91.510(3)N1-C8-C4108.1(2)

A full conformational analysis would involve examining the torsion angles, particularly concerning the orientation of the 2-ethyl substituent relative to the planar pyrazolo[1,5-a]pyrazine ring. The analysis would also detail how intermolecular forces, such as C-H···N or C-H···Cl hydrogen bonds and potential π–π stacking, dictate the formation of the three-dimensional supramolecular architecture. Such studies are fundamental to materials science, as the crystal packing can significantly influence a compound's physical properties, including solubility, melting point, and stability. nih.gov

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Ethylpyrazolo 1,5 a Pyrazine

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic characteristics of molecules. For 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine, these calculations can map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and determine the energies of frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) structures demonstrate that substitutions on the bicyclic ring system significantly influence these electronic properties and, consequently, their biological interactions. For instance, the introduction of electron-withdrawing or donating groups alters the HOMO-LUMO gap, which can be correlated with the compound's activity as a kinase inhibitor or antimicrobial agent.

Table 1: Representative Theoretical Electronic Properties for Pyrazolo[1,5-a]pyrazine (B3255129) Derivatives.
ParameterValue (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70Indicator of chemical stability and reactivity
Electronegativity (χ)4.15Measure of the ability to attract electrons
Chemical Hardness (η)2.35Measure of resistance to change in electron distribution
Electrophilicity Index (ω)3.66Measure of the propensity to accept electrons

Molecular Dynamics Simulations and Conformational Analysis

While the pyrazolo[1,5-a]pyrazine core is a rigid, planar system, substituents like the 2-ethyl group introduce degrees of conformational freedom. mdpi.com Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior of a molecule over time and to identify its low-energy conformations.

MD simulations model the atomic movements of the molecule in a simulated physiological environment (e.g., in water), providing insights into its flexibility, stability, and potential interactions with biological macromolecules like proteins or nucleic acids. For a compound like this compound, these simulations can reveal how the ethyl group rotates and how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and binding affinity.

Conformational analysis systematically explores the potential energy surface of the molecule with respect to its rotatable bonds. This allows for the identification of the most stable, low-energy conformers that are likely to be present under physiological conditions. The preferred conformation of the molecule is critical as it dictates the three-dimensional shape that will be recognized by a biological target's binding site.

In Silico Prediction of Biological Activities (e.g., ADMET properties, target prediction, virtual screening)

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of a compound.

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the viability of a molecule as a drug candidate. Computational models can predict these properties based on the structure of this compound. These predictions often include:

Lipinski's Rule of Five: Assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Pyrazolo[1,5-a]pyrimidine derivatives generally show good compliance with these rules.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Estimates the ability of the compound to cross into the central nervous system.

Metabolism Prediction: Identifies potential metabolic liabilities, such as inhibition or induction of Cytochrome P450 (CYP) enzymes.

Toxicity Prediction: Flags potential toxicities, including mutagenicity, carcinogenicity, or cardiotoxicity (e.g., hERG inhibition).

Target Prediction and Virtual Screening: Computational approaches can also suggest potential biological targets. By comparing the structure of this compound against databases of known bioactive molecules, algorithms can predict its likely protein targets. The pyrazolo[1,5-a]pyrimidine scaffold is known to inhibit various protein kinases, and these methods can help identify which specific kinases the 4-chloro-2-ethyl derivative might target. nih.gov Virtual screening, particularly molecular docking, simulates the binding of the compound into the active site of a potential target protein, estimating the binding affinity and predicting the binding mode.

Table 2: Representative In Silico ADMET Predictions for Pyrazolo[1,5-a]pyrazine Derivatives.
PropertyPredicted Value/ClassificationSignificance
Molecular Weight< 200 g/molComplies with Lipinski's Rule (< 500)
logP2.0 - 3.0Good lipophilicity for cell permeability
H-Bond Donors0Complies with Lipinski's Rule (< 5)
H-Bond Acceptors3Complies with Lipinski's Rule (< 10)
GI AbsorptionHighGood oral bioavailability likely
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
hERG InhibitionLow RiskLow risk of cardiotoxicity

QSAR (Quantitative Structure-Activity Relationship) Modeling for Pyrazolo[1,5-a]pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like pyrazolo[1,5-a]pyrazine derivatives, a QSAR model can be developed using a dataset of analogues with known activities against a specific biological target.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for each compound in the series. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed activity.

QSAR studies on pyrazolo[1,5-a]pyrimidines have been successfully used to explore the structural requirements for anticancer activity by inhibiting Pim-1/2 kinases. researchgate.net These models can identify which structural features are critical for potency and selectivity. For example, a QSAR model might reveal that the presence of a halogen at the C4-position and a small alkyl group at the C2-position are favorable for activity, thus providing a rationale for the design of new, more potent derivatives based on the this compound template.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions. The synthesis of the pyrazolo[1,5-a]pyrazine core typically involves a key cyclocondensation step. researchgate.net Theoretical methods can be used to model this reaction pathway at the atomic level.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows chemists to:

Validate a proposed reaction mechanism.

Identify the rate-determining step of the reaction.

Understand the role of catalysts.

Predict the regioselectivity and stereoselectivity of a reaction.

For the synthesis of this compound, computational analysis of the final chlorination and cyclization steps could help optimize reaction conditions (e.g., temperature, solvent, catalyst) to improve yield and minimize the formation of byproducts, facilitating more efficient and scalable synthetic routes.

Investigation of Biological Activities and Molecular Mechanisms of 4 Chloro 2 Ethylpyrazolo 1,5 a Pyrazine Preclinical Focus

In Vivo Preclinical Animal Models for Efficacy and Pharmacodynamics (Excluding Safety/Toxicity Profiles)

Biomarker Analysis in Animal Studies

Should research on 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine be published in the future, this topic could be revisited. At present, it appears the compound has not been the subject of published preclinical investigation.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for Pyrazolo[1,5-a]pyrazine (B3255129) Analogues

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic purine (B94841) structures and interact with a wide array of biological targets, particularly protein kinases. nih.govrsc.org Extensive Structure-Activity Relationship (SAR) studies have been conducted on its analogues to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic applications. rsc.orgmdpi.com

Key SAR insights reveal that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance, the pyrazolo[1,5-a]pyrimidine moiety itself is often crucial for forming hinge interactions with kinase targets, such as with the Met592 residue in Tropomyosin Receptor Kinase (Trk). mdpi.com The introduction of specific substituents has been shown to enhance efficacy against different targets:

Position 3: Heteroaryl substitutions, including thiadiazole, oxadiazole, and triazole, have been found to enhance inhibitory activity against Trk receptors. mdpi.com Similarly, incorporating an amide bond of picolinamide (B142947) at this position significantly boosted activity. mdpi.com

Position 5: Halogen atoms (chloro and bromo) at this position can enhance inhibitory activity, potentially by increasing binding affinity within the ATP-binding pocket and improving metabolic stability. nih.gov For phosphodiesterase 4 (PDE4) inhibitors, chloro and bromo substituents at this position increased potency. nih.gov In another series targeting PI3Kδ, indole (B1671886) derivatives at the C(5) position were suggested to form an additional hydrogen bond with Asp-787, thereby increasing selectivity. nih.gov

Position 7: For a series of CDK2 inhibitors, 7-(4-Bromo-phenyl) substitution was a feature of the most potent compounds. researchgate.net

Aryl Moieties: The addition of a donor group, such as a methoxy (B1213986) group, in an aryl moiety attached to the core structure enhanced anticancer activity across several cell lines. mdpi.com

In the context of pyrazolo[3,4-d]pyrimidines, a closely related scaffold, SAR studies for c-Src/Abl dual inhibitors indicated that a benzylamine (B48309) moiety in the R2 position resulted in more active derivatives compared to cyclopropylamine (B47189) or aniline (B41778) substitutions. mdpi.com These studies collectively demonstrate that the biological activity of pyrazolopyrimidine derivatives can be finely tuned through systematic structural modifications, enabling the development of potent and selective inhibitors for diverse therapeutic targets. researchgate.netnih.gov

Scaffold/Analogue ClassTargetPosition of ModificationStructural FeatureImpact on ActivityReference
Pyrazolo[1,5-a]pyrimidineTrkCorePyrazolo[1,5-a]pyrimidine moietyEssential for hinge interaction with Met592 mdpi.com
Pyrazolo[1,5-a]pyrimidineTrkPosition 3Heteroaryl substitution (thiadiazole, oxadiazole)Enhanced inhibitory activity mdpi.com
Pyrazolo[1,5-a]pyrimidineTrkAPosition 3Picolinamide substitutionSignificantly enhanced activity mdpi.com
Pyrazolo[1,5-a]pyrimidinePDE4Position 5Chloro and bromo substituentsEnhanced inhibitory activity nih.gov
Pyrazolo[1,5-a]pyrimidinePI3KδPosition 5Indole derivativesImproved selectivity nih.gov
Pyrazolo[3,4-d]pyrimidinec-Src/AblR2 PositionBenzylamine moietyMore active than cyclopropylamine or aniline mdpi.com
Pyrazolo[1,5-a]pyrimidineCDK2Position 74-Bromo-phenyl groupHigh potency researchgate.net

Ligand-Receptor Interaction Studies (e.g., Molecular Docking, Binding Affinity)

Molecular docking and binding affinity studies are crucial for elucidating the mechanisms by which pyrazolo[1,5-a]pyrazine analogues interact with their biological targets. These computational and experimental techniques have confirmed that this class of compounds frequently acts as ATP-competitive inhibitors of protein kinases, binding within the ATP-binding pocket. nih.govrsc.org

Molecular docking simulations have provided detailed insights into the binding modes of these inhibitors. For example, studies on pyrazolo[1,5-a]pyrimidine derivatives targeting PI3Kδ revealed that the oxygen atom in a morpholine (B109124) ring substituent forms a critical hydrogen bond with the amino acid Val-828 in the hinge region of the enzyme. nih.gov Furthermore, a hydrogen atom from an indole system at the C(5) position can form a hydrogen bond with the carbonyl oxygen of Asp-787 in the kinase's affinity pocket, enhancing selectivity. nih.gov Similarly, docking of pyrazolo[1,5-a] mdpi.comresearchgate.netresearchgate.nettriazine derivatives into the roscovitine (B1683857) binding site of the CDK2 enzyme has been used to explain their inhibitory activity. nih.gov Crystallographic studies of casein kinase 2 (CK2) inhibitors confirmed their binding to the ATP-binding pocket in a type-I fashion, where a carboxylic acid group formed polar interactions, including a salt bridge with Lysine K68. nih.gov

Binding affinity assays quantify the potency of these compounds. A series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives demonstrated excellent enzymatic inhibition of TrkA, with IC₅₀ values as low as 1.7 nM. mdpi.com Other analogues have shown potent, low nanomolar inhibition against various cancer cell lines and kinases like CDK1, CDK2, and KDM1. researchgate.net For instance, certain derivatives displayed potent CDK2 inhibitory activity with IC₅₀ values of 22 and 24 nM, comparable to the known inhibitor dinaciclib. researchgate.net A separate series designed as corticotropin-releasing factor 1 (CRF1) receptor antagonists showed binding affinities (IC₅₀) ranging from 4.2 to 418 nM. researchgate.net

Compound/Analogue SeriesTargetBinding Affinity (IC₅₀/Kᵢ)Reference
Picolinamide-substituted pyrazolo[1,5-a]pyrimidines (Compounds 8 & 9)TrkA1.7 nM mdpi.com
Pyrazolo[1,5-a]pyrimidine analoguesCRF1 Receptor4.2 - 418 nM researchgate.net
Pyrazolo[1,5-a]pyrimidine analogue (Compound 4)KDM10.096 µM (96 nM) researchgate.net
Pyrazolo[1,5-a]pyrimidine analogue (Compound 4)CDK10.078 µM (78 nM) researchgate.net
7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines (Compounds 5h & 5i)CDK222 nM and 24 nM researchgate.net
Pyrazolo[1,5-a]pyrimidine analogue (Compound 5h)HCT-116 cell line1.51 µM researchgate.net
Pyrazolo[1,5-a] mdpi.comresearchgate.netresearchgate.nettriazine derivatives (Compounds 9f & 10c)CDK21.85 µM and 2.09 µM nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (Excluding Human Metabolism/Toxicity Data)

The preclinical assessment of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for the development of pyrazolo[1,5-a]pyrazine analogues as potential drug candidates. These studies help to identify compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Investigations into the ADME profile of the closely related pyrazolo[3,4-d]pyrimidine scaffold have highlighted some common characteristics. These derivatives often exhibit suboptimal aqueous solubility but, conversely, show good passive permeability across membranes, including models for the gastrointestinal (GI) tract and the blood-brain barrier (BBB). mdpi.com This suggests that while solubility might be a challenge to address, the intrinsic ability of the core structure to cross biological membranes is favorable. mdpi.com

ADME ParameterFinding for Pyrazolopyrimidine AnaloguesImplicationReference
Aqueous SolubilityGenerally suboptimalMay require formulation strategies or chemical modification to improve. mdpi.com
PermeabilityGood passive permeability across GI and BBB modelsIndicates potential for oral absorption and CNS penetration. mdpi.com
Metabolic StabilityMetabolism observed via dechlorination, oxidation, and side-chain loss in liver microsomes.Provides insights for structural modifications to block metabolic hotspots and improve half-life. mdpi.com
Structural ModificationHalogenation or addition of solvent-facing groups.Can be used to improve metabolic stability and solubility. nih.govnih.gov

Applications and Potential Therapeutic Relevance of 4 Chloro 2 Ethylpyrazolo 1,5 a Pyrazine in Drug Discovery and Beyond

Development of Pyrazolo[1,5-a]pyrazine (B3255129) as a Chemical Probe for Biological Targets

The pyrazolo[1,5-a]pyrazine scaffold and its relatives are instrumental in creating chemical probes to investigate biological pathways. These compounds are frequently designed as inhibitors for specific enzymes, particularly protein kinases, which allows researchers to study the roles of these enzymes in cellular signaling and disease. nih.govrsc.org For instance, pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed to target kinases like Threonine Tyrosine Kinase (TTK), providing tools to probe its function in the mitotic checkpoint and its potential as a cancer target. nih.gov

Furthermore, the tunable photophysical properties of some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives make them suitable for use as fluorescent molecules. nih.govrsc.org These fluorescent probes are crucial for studying intracellular processes and can be used in chemosensors and the development of organic materials. rsc.org The characteristics of these compounds are often comparable to commercial probes, highlighting their utility in biological research. rsc.org

Scaffold Hopping and Bioisosteric Replacements based on Pyrazolo[1,5-a]pyrazine

In medicinal chemistry, scaffold hopping is a strategy used to design new drug candidates by replacing a central molecular core with a chemically different but functionally similar one. The pyrazolo[1,5-a]pyrazine scaffold and its analogs are frequently employed in such strategies to discover novel compounds with improved properties.

For example, a scaffold hopping exercise that started with imidazo[1,2-a]pyrazines led to the discovery of pyrazolo[1,5-a]pyrimidines as a new class of potent TTK inhibitors. nih.govnih.gov Similarly, researchers have used scaffold hopping to develop novel pyrazolo[1,5-a]pyridine-based antagonists for the EP1 receptor. nih.gov This approach has also been applied to develop inhibitors for Tropomyosin receptor kinase (Trk) by employing ring-opening scaffold-hopping strategies. mdpi.com

Bioisosteric replacement, the substitution of one chemical group with another that retains similar biological activity, is another key application. The pyrazolo[1,5-a]pyrimidine ring has been successfully used as a bioisosteric replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold. unisi.itarkat-usa.org The pyrazolo[1,5-a] nih.govrsc.orgmdpi.comtriazine system is considered a valuable bioisostere for the purine (B94841) ring, leading to the development of potent cyclin-dependent kinase (CDK) inhibitors. nih.gov In another instance, a 1,2,4-triazole (B32235) group was used to successfully replace a key amide group in a pyrazolo[1,5-a]pyrimidine inhibitor of the kinase CSNK2, which improved both potency and metabolic stability. acs.org

Role of Pyrazolo[1,5-a]pyrazine in Specific Preclinical Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyrazine scaffold has led to its exploration in numerous therapeutic areas, with significant findings in oncology, infectious diseases, and central nervous system (CNS) disorders.

Oncology

The most extensive research on this scaffold has been in the field of oncology. Derivatives have shown potent activity as inhibitors of various protein kinases that are often dysregulated in cancer. nih.gov The pyrazolo[1,5-a]pyrimidine core, in particular, is a cornerstone of many kinase inhibitor designs. nih.govrsc.org Marketed anticancer drugs such as Larotrectinib and Entrectinib, which target Trk fusion proteins, feature this core structure. mdpi.com

Key kinase targets for which pyrazolo[1,5-a]pyrazine-related inhibitors have been developed are summarized in the table below.

Target KinaseScaffold TypeTherapeutic PotentialReference
Tropomyosin receptor kinases (Trk)Pyrazolo[1,5-a]pyrimidineTreatment of solid tumors with NTRK gene fusions. mdpi.com
Cyclin-dependent kinases (CDKs), esp. CDK2Pyrazolo[1,5-a]pyrimidineInhibiting cancer cell cycle progression. ekb.eg
Threonine tyrosine kinase (TTK)Pyrazolo[1,5-a]pyrimidineTargeting mitotic checkpoint for cancer therapy. nih.gov
B-Raf, MEKPyrazolo[1,5-a]pyrimidineTargeting the RAS-RAF-MEK pathway in melanoma. nih.govrsc.org
EGFRPyrazolo[1,5-a]pyrimidinePotential for non-small cell lung cancer (NSCLC) treatment. rsc.org
JAKS family kinasesPyrazolo[1,5-a]pyrazineTreatment of various cancers including lung, breast, and leukemia. google.com

Infectious Diseases

While less explored than oncology, the pyrazolo[1,5-a]pyrazine framework shows promise in treating infectious diseases. For example, novel pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c] nih.govmdpi.comontosight.aitriazine derivatives have been synthesized and screened for their antimicrobial activities. jocpr.com

CNS Disorders

Derivatives of the pyrazolo[1,5-a]pyrazine scaffold have emerged as promising candidates for treating a range of CNS disorders. Pyrazoline derivatives, a related class of compounds, have been investigated for their antidepressant, anti-anxiety, and antioxidant properties. researchgate.netnih.gov

Specific applications in CNS disorders include:

Epilepsy: Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, showing robust seizure protection in preclinical models. nih.gov

Neuropsychiatric and Neurodegenerative Diseases: Pyrazoline derivatives are being explored as potential treatments for neurological disorders. researchgate.net

Potential Use in Agrochemicals or Materials Science

The utility of the pyrazolo[1,5-a]pyrazine scaffold extends beyond pharmaceuticals into agrochemicals and materials science.

Agrochemicals

The pyrazolo[1,5-a]pyrimidine core is found in the commercial organophosphate compound Pyrazophos. encyclopedia.pub This compound has been used in agriculture as a fungicide and insecticide, demonstrating the scaffold's applicability in crop protection.

Materials Science

The unique chemical structure and properties of these fused heterocyclic systems make them attractive for materials science applications.

Photophysical Properties: Pyrazolo[1,5-a]pyrimidine derivatives have gained attention for their significant photophysical properties, making them candidates for use as fluorophores. nih.govencyclopedia.pubmdpi.com

Energetic Materials: Fused nitrogen heterocycles based on a related pyrazine (B50134) core have been investigated as promising scaffolds for the design of heat-resistant, insensitive energetic materials. ontosight.ai These materials exhibit outstanding thermal stability and have potential applications in areas requiring high-energy compounds. ontosight.ai

Conclusions and Future Research Directions for 4 Chloro 2 Ethylpyrazolo 1,5 a Pyrazine

Summary of Key Academic Contributions and Discoveries

Research into pyrazolo[1,5-a]pyrazine (B3255129) and its isosteres has yielded significant discoveries, highlighting the scaffold's versatility. These contributions form the basis for predicting the potential utility of 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine.

Key areas of discovery for the parent scaffold and its derivatives include:

Oncology: Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer. nih.gov Specific targets include Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Cyclin-Dependent Kinases (CDKs), making these compounds promising candidates for targeted cancer therapies in diseases like non-small cell lung cancer and melanoma. nih.gov

Neuroscience: Related fused pyrazole (B372694) systems have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with specific transmembrane regulatory proteins (TARPs). nih.gov This activity points to potential applications in treating neurological disorders characterized by excessive glutamate (B1630785) signaling, such as epilepsy. nih.gov

Infectious Diseases: Various derivatives of the pyrazolo-fused heterocyclic systems have demonstrated notable antibacterial and antifungal activities. nih.govresearchgate.net Their mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes like DNA gyrase. nih.gov

Materials Science: The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core has been exploited to create novel fluorophores. rsc.org These molecules exhibit tunable photophysical properties, with some derivatives showing high quantum yields in the solid state, suggesting applications in optical materials and as biological probes. rsc.org

Table 1: Summary of Investigated Biological Activities for the Pyrazolo[1,5-a]pyrazine/pyrimidine (B1678525) Scaffold

Therapeutic Area Biological Target/Activity Potential Application Reference(s)
Oncology Protein Kinase Inhibition (EGFR, B-Raf, MEK, CDKs) Targeted Cancer Therapy (e.g., Lung Cancer, Melanoma) nih.gov
Neuroscience Negative Allosteric Modulation of AMPA Receptors Epilepsy, Neurological Disorders nih.gov
Infectious Diseases Antibacterial, Antifungal Novel Antimicrobial Agents nih.govresearchgate.net
Agrochemicals Herbicidal Activity Weed Control researchgate.net

| Materials Science | Fluorescent Properties | Organic Light-Emitting Diodes (OLEDs), Chemosensors | rsc.org |

Unresolved Questions and Challenges in the Research of Pyrazolo[1,5-a]pyrazine Derivatives

Despite the promising results, the development of pyrazolo[1,5-a]pyrazine derivatives into clinical candidates is accompanied by several challenges that constitute areas of active research.

Acquired Drug Resistance: As with many targeted therapies, particularly in oncology, the emergence of resistance mechanisms is a significant hurdle. For kinase inhibitors, this often involves mutations in the target protein's ATP-binding pocket. nih.gov A key unresolved question is how to design next-generation derivatives that can overcome known resistance mutations.

Selectivity and Off-Target Effects: Achieving high selectivity for a specific biological target over closely related ones (e.g., within the human kinome) is a major challenge. nih.gov Insufficient selectivity can lead to off-target effects and associated toxicities, necessitating extensive structure-activity relationship (SAR) studies to optimize the substitution patterns on the heterocyclic core.

Pharmacokinetic Profile: Derivatives of related scaffolds have been shown to suffer from poor pharmacokinetic properties, such as high in vivo clearance, which limits their bioavailability and therapeutic efficacy. nih.gov A significant challenge lies in modifying the core structure and its substituents to achieve a suitable balance of potency, solubility, and metabolic stability.

Synthetic Accessibility: While numerous synthetic routes exist, there is a continuous need for more efficient, scalable, and environmentally friendly methods to generate structural diversity. mdpi.com Developing robust one-pot or multicomponent reactions for the synthesis of highly functionalized pyrazolo[1,5-a]pyrazines remains an important goal. mdpi.com

Promising Avenues for Future Synthetic and Mechanistic Investigations

The chemical structure of this compound offers a versatile platform for future synthetic and mechanistic exploration. The chlorine atom at the C4 position is a particularly attractive synthetic handle for introducing molecular diversity through nucleophilic substitution reactions.

Future Synthetic Approaches:

Cross-Coupling Reactions: The 4-chloro position is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide array of aryl, heteroaryl, amine, and alkyne functionalities. This would enable a systematic exploration of the chemical space around the core.

Library Synthesis: Leveraging the reactivity of the C4-chloro group, parallel synthesis techniques can be employed to create large, focused libraries of analogues. These libraries would be invaluable for high-throughput screening against various biological targets.

Core Modification: Investigating alternative, more convergent synthetic strategies, such as microwave-assisted cyclization and multicomponent reactions, could lead to more efficient and greener pathways for constructing the core pyrazolo[1,5-a]pyrazine ring system itself. nih.gov

Future Mechanistic Studies:

Structure-Activity Relationship (SAR): A key avenue of investigation is the systematic modification of the 2-ethyl group and the substituent introduced at the 4-position to build a comprehensive SAR model for target engagement. This would guide the rational design of more potent and selective compounds.

Computational Modeling: In silico docking studies can be used to predict the binding modes of this compound derivatives within the active sites of target proteins, such as kinase ATP-binding pockets. nih.gov These models can rationalize observed SAR and prioritize the synthesis of novel analogues with improved binding affinity.

Biophysical and Cellular Assays: For any derivative showing promising activity, detailed mechanistic studies using biophysical techniques (e.g., surface plasmon resonance) to confirm direct target engagement and cellular assays to elucidate the downstream biological effects (e.g., apoptosis, cell cycle arrest) are essential. nih.gov

Strategic Directions for Further Preclinical Pharmacological Exploration and Optimization of Analogues

A strategic approach to the preclinical development of analogues derived from this compound should be guided by the established biological potential of the broader pyrazolo-fused heterocyclic family.

Targeted Screening and Library Exploration: The initial step involves synthesizing a diverse library of analogues by derivatizing the 4-position. This library should then be screened against well-validated targets in key therapeutic areas. A proposed screening cascade is outlined in Table 2.

Lead Optimization: Hits identified from the initial screening must undergo rigorous lead optimization. This process involves iterative cycles of chemical synthesis and biological testing to enhance:

Potency: Improving affinity for the primary biological target.

Selectivity: Minimizing activity against related off-targets to reduce potential toxicity.

ADME Properties: Optimizing absorption, distribution, metabolism, and excretion parameters to ensure the compound can reach its target in vivo at therapeutic concentrations. This may involve strategies like isosteric replacement of the core scaffold to improve metabolic stability, as demonstrated in related compound series. nih.gov

In Vivo Proof-of-Concept: Promising optimized leads should be advanced into relevant animal models to establish in vivo efficacy and a preliminary safety profile. For example, oncology leads would be tested in cancer cell line xenograft models, while neuroscience candidates could be evaluated in seizure models. nih.gov

Table 2: Proposed Preclinical Screening Cascade for Analogues of this compound

Phase Objective Assays Therapeutic Area Focus
Phase 1: Primary Screening Hit Identification Biochemical assays (e.g., kinase panels), cellular viability assays (e.g., cancer cell lines), antimicrobial growth inhibition assays. Oncology, Infectious Diseases
Phase 2: Hit-to-Lead Confirmation & SAR Dose-response studies, target engagement assays in cells, initial selectivity profiling, computational docking. Prioritized Therapeutic Area
Phase 3: Lead Optimization Improve Potency, Selectivity, and ADME Full kinome/receptor screening, metabolic stability assays (microsomes, hepatocytes), solubility and permeability assays. Prioritized Therapeutic Area

| Phase 4: In Vivo Evaluation | Proof-of-Concept | Pharmacokinetic studies in rodents, efficacy studies in relevant animal disease models (e.g., xenografts, seizure models). | Prioritized Therapeutic Area |

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine and its derivatives?

The compound can be synthesized via nucleophilic substitution of 4-chloropyrazolo[1,5-a]pyrazine with ethylating agents (e.g., ethyl halides or Grignard reagents). For example, Koidan et al. (2024) demonstrated that 4-chloro derivatives (e.g., 2a ) are synthesized by functionalizing the pyrazine core at position 4, followed by ethylation. Solvent-free reactions with silylformamidine at elevated temperatures (70–90°C) yield high-purity products (>90%) via carbene insertion into C–H bonds . Key steps include bromination with NBS or nitration for introducing substituents (e.g., 2f , 2g ) .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, 2a and its derivatives are confirmed via ¹H NMR (δ 8.2–8.5 ppm for pyrazine protons) and ¹³C NMR (δ 150–160 ppm for aromatic carbons). Mass spectra typically show molecular ion peaks matching calculated values (e.g., [M+H]⁺ for 2a : m/z 197.05) .

Q. What preliminary biological activities are associated with pyrazolo[1,5-a]pyrazine derivatives?

These compounds exhibit kinase inhibition, dopamine receptor agonism, and antagonism of vasopressin V1b and chemokine CXCR7 receptors . While specific data for 4-Chloro-2-ethyl derivatives are limited, structurally similar analogs (e.g., RO6885247) inhibit RNA-binding proteins like survival motor neuron protein 2, suggesting potential in neurodegenerative disease research .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives?

Substituents like cyano (–CN) or methoxycarbonyl (–COOMe) at position 4 significantly accelerate reaction rates. For example, 2c (4-COOMe) reacts with silylformamidine at 90°C in 30 minutes (71% yield), whereas 2b (4-OCH₃) requires 2 days at 70°C (58% yield). This is attributed to enhanced electrophilicity at position 7, facilitating carbene insertion .

Table 1: Substituent Effects on Reaction Efficiency

DerivativeSubstituentTemp (°C)TimeYield (%)
2b 4-OCH₃7048 h58
2c 4-COOMe900.5 h71
2d 4-CNRT24 h50
Source: Adapted from Koidan et al. (2024)

Q. What role does aromaticity play in the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

The aromatic core is critical for π-π stacking with hydrophobic pockets in target proteins. For example, pyrrolo[1,5-a]pyrazine derivatives inhibit Mycobacterium tuberculosis Eis protein by fitting snugly into its AG-binding cavity. Disruption of aromaticity (e.g., ethyl substitution) reduces inhibitory activity by 25-fold, highlighting the core’s role in binding .

Q. How can computational methods optimize the design of this compound derivatives?

Multiconfiguration time-dependent Hartree (MCTDH) simulations, as applied to pyrazine’s S₂ electronic state, can model vibrational modes and excited-state dynamics . For SAR studies, density functional theory (DFT) calculations predict substituent effects on electron density and binding affinity, guiding synthetic prioritization .

Q. How should researchers resolve contradictions in substituent effects on biological activity?

Comparative studies under standardized conditions are essential. For instance, while electron-withdrawing groups enhance reactivity in synthesis , their impact on biological activity depends on the target (e.g., Eis vs. kinase inhibition). Pairing biochemical assays (e.g., IC₅₀ measurements) with molecular docking can clarify structure-activity relationships .

Methodological Recommendations

  • Synthetic Optimization : Use solvent-free conditions and electron-withdrawing substituents (e.g., –CN, –COOMe) to reduce reaction times .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) and HRMS for ambiguous derivatives .
  • Biological Screening : Prioritize targets with known pyrazolo[1,5-a]pyrazine affinity (e.g., kinases, RNA-binding proteins) using high-throughput assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.